molecular formula C11H22N2 B13178599 1-[(Azetidin-2-yl)methyl]-2,3-dimethylpiperidine

1-[(Azetidin-2-yl)methyl]-2,3-dimethylpiperidine

Cat. No.: B13178599
M. Wt: 182.31 g/mol
InChI Key: GAFFEJYAENRHQV-UHFFFAOYSA-N
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Description

1-[(Azetidin-2-yl)methyl]-2,3-dimethylpiperidine is a heterocyclic compound that features both azetidine and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Azetidin-2-yl)methyl]-2,3-dimethylpiperidine typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition to yield the target functionalized azetidine derivatives .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-[(Azetidin-2-yl)methyl]-2,3-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[(Azetidin-2-yl)methyl]-2,3-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound’s azetidine and piperidine rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Uniqueness: 1-[(Azetidin-2-yl)methyl]-2,3-dimethylpiperidine is unique due to its combination of azetidine and piperidine rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

1-(azetidin-2-ylmethyl)-2,3-dimethylpiperidine

InChI

InChI=1S/C11H22N2/c1-9-4-3-7-13(10(9)2)8-11-5-6-12-11/h9-12H,3-8H2,1-2H3

InChI Key

GAFFEJYAENRHQV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1C)CC2CCN2

Origin of Product

United States

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